molecular formula C10H10N2OS B358549 4-(2-mercapto-1-methyl-1H-imidazol-4-yl)phenol CAS No. 74730-81-7

4-(2-mercapto-1-methyl-1H-imidazol-4-yl)phenol

Cat. No.: B358549
CAS No.: 74730-81-7
M. Wt: 206.27g/mol
InChI Key: SZAQUCLSYQQHBS-UHFFFAOYSA-N
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Description

4-(2-Mercapto-1-methyl-1H-imidazol-4-yl)phenol is an organic compound with the molecular formula C10H10N2OS It features a phenol group attached to an imidazole ring, which is further substituted with a mercapto (thiol) group and a methyl group

Mechanism of Action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and proteins, depending on their specific structures and functional groups .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor sites, or disrupting protein function . The presence of the mercapto and phenol groups in this compound could potentially enhance its reactivity and binding affinity to its targets.

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets . These can include pathways involved in inflammation, tumor growth, diabetes, allergies, and more .

Pharmacokinetics

Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can enhance their absorption and distribution in the body . The presence of the mercapto and phenol groups could potentially influence the compound’s metabolism and excretion.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects of this compound would depend on its specific targets and mode of action.

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazole derivatives . Additionally, the compound’s storage temperature is recommended to be 28°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-mercapto-1-methyl-1H-imidazol-4-yl)phenol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Mercapto-1-methyl-1H-imidazol-4-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often require acidic catalysts like sulfuric acid or Lewis acids.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

4-(2-Mercapto-1-methyl-1H-imidazol-4-yl)phenol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler structure without the phenol and mercapto groups.

    2-Mercaptoimidazole: Lacks the phenol group.

    4-Phenylimidazole: Lacks the mercapto group.

Uniqueness

4-(2-Mercapto-1-methyl-1H-imidazol-4-yl)phenol is unique due to the presence of both the phenol and mercapto groups on the imidazole ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications .

Properties

IUPAC Name

5-(4-hydroxyphenyl)-3-methyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-12-6-9(11-10(12)14)7-2-4-8(13)5-3-7/h2-6,13H,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAQUCLSYQQHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(NC1=S)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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